molecular formula C17H18N2OS B2648594 N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide CAS No. 851410-87-2

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2648594
CAS No.: 851410-87-2
M. Wt: 298.4
InChI Key: XAYJZHGRLLWOKJ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a molecular architecture that incorporates both indole and thiophene heterocyclic systems. The indole scaffold is a recognized privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities . Similarly, thiophene derivatives represent an important class of heterocycles reported to possess a wide range of therapeutic properties, attracting significant interest in both industry and academia . This combination makes the compound a valuable intermediate for researchers exploring new chemical entities, particularly in the fields of medicinal chemistry and drug discovery. The presence of the acetamide linker and the methyl-substituted ethyl chain on the indole nitrogen offers potential for further chemical modification, allowing for the development of a combinatorial library. Researchers can utilize this compound as a key building block in the synthesis of novel prototypes for investigating structure-activity relationships. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-13-11-14-5-2-3-7-16(14)19(13)9-8-18-17(20)12-15-6-4-10-21-15/h2-7,10-11H,8-9,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYJZHGRLLWOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like toluene and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide as an antiviral agent. It has been shown to exhibit significant activity against various viruses by inhibiting specific viral enzymes. For instance, compounds with similar structures have demonstrated efficacy in inhibiting HCV NS5B RNA polymerase, with IC50 values indicating potent antiviral effects .

CompoundVirus TargetIC50 Value
CK-636HCV NS5B32.2 μM
Compound 75HCV NS5B31.9 μM

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies report that derivatives of thiophene and indole exhibit substantial antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL, indicating their potential as effective antimicrobial agents .

DerivativePathogenMIC Value
Compound 7bStaphylococcus aureus0.22 μg/mL
Compound 7bEscherichia coli0.25 μg/mL

Anticancer Activity

This compound has shown promise in cancer research as well. Its ability to induce apoptosis in cancer cell lines has been documented, suggesting that it may serve as a lead compound for developing new anticancer therapies. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antiviral Efficacy

A study published in Molecules demonstrated that a series of indole-thiophene derivatives, including this compound, exhibited superior antiviral properties compared to standard treatments like ribavirin. The research focused on the compound's ability to inhibit viral replication through specific enzyme interactions .

Case Study 2: Antimicrobial Action

In another investigation, the antimicrobial efficacy of various derivatives was assessed through both qualitative and quantitative methods. The results indicated that the presence of thiophene significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and exerting its effects . The specific pathways and targets depend on the biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes compared to the target compound:

Compound Name Structural Features Synthesis Route Biological/Physicochemical Properties References
N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide (Target) 2-Methylindole-ethyl + thiophen-2-yl-acetamide Likely N-acylation of amine with acyl chloride Hypothesized COX-2 inhibition potential; moderate lipophilicity due to thiophene and indole groups
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene groups with cyano substituent N-acylation of 2-aminothiophene-3-carbonitrile with activated acetic acid Crystallizes in monoclinic P21/c; high polarity due to cyano group
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide 4-Chlorobenzoyl-substituted indole + phenethyl acetamide Multi-step synthesis involving indole functionalization and acylation Selective COX-2 inhibitor; improved metabolic stability via fluorophenyl substituents
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indol-3-yl-ethyl + fluorobiphenyl-propanamide Multi-step coupling (exact route unspecified) Enhanced bulkiness from biphenyl; potential for CNS targeting due to fluorinated aryl group
N-(thiophen-2-ylmethyl)acetamide Simplified thiophene-methyl-acetamide Direct acylation of thiophen-2-ylmethylamine Low molecular weight (C7H9NOS); limited metabolic complexity

Key Comparative Insights

Structural Diversity :

  • The target compound uniquely combines indole and thiophene moieties, unlike analogs with single-heterocycle systems (e.g., ). The ethyl linker between indole and acetamide may enhance conformational flexibility compared to rigid analogs like the biphenyl derivative in .
  • Substituents on the indole ring (e.g., 2-methyl in the target vs. 5-methoxy or 4-chlorobenzoyl in and ) influence electronic properties and metabolic stability.

Synthetic Approaches :

  • Most analogs (e.g., ) are synthesized via N-acylation , suggesting the target compound follows a similar pathway. However, multi-step procedures are required for complex substituents (e.g., ’s 4-chlorobenzoyl group).

The target’s 2-methylindole group may reduce metabolic oxidation compared to labile substituents like methoxy. Thiophene in the target could enhance lipophilicity, improving membrane permeability relative to polar analogs like the cyano-substituted compound in .

Physicochemical Properties: Crystallographic data () indicate that substituents dictate packing efficiency. The target’s combination of indole and thiophene may favor π-π interactions, influencing solubility and stability. Molecular weight and substituent polarity (e.g., cyano in vs. methyl in the target) correlate with solubility in polar solvents.

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Property Target Compound N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide
Molecular Formula C17H17N2OS C11H8N2OS2 C27H22ClNO4
Molecular Weight (g/mol) ~309.4 248.3 460.9
Key Functional Groups 2-Methylindole, thiophene Cyano, thiophene 4-Chlorobenzoyl, methoxyindole
Hypothesized LogP ~3.5 ~2.8 ~4.2
Metabolic Stability Moderate (methyl group) Low (cyano may attract CYP450) High (fluorophenyl reduces oxidation)

Biological Activity

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiophene ring through an ethyl chain, which is critical for its biological activity. The structural formula can be represented as follows:

C13H14N2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{S}

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Anticancer Activity : The compound has shown selective cytotoxicity against various cancer cell lines, including colon cancer cells (HCT-116). It induces apoptosis and cell cycle arrest, particularly at the S and G2/M phases, suggesting a role in disrupting DNA synthesis and repair mechanisms .
  • Antimicrobial Effects : Preliminary studies indicate that derivatives of this compound possess significant antimicrobial properties, inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .
  • Interaction with Cellular Pathways : The compound may modulate signaling pathways involved in tumor progression and immune response, enhancing the infiltration of lymphocytes into tumors while reducing immunosuppressive cell populations .

Anticancer Studies

A study evaluating the anticancer effects of this compound demonstrated significant anti-proliferative effects against multiple cancer types. Key findings include:

Cell LineIC50 (µM)Mechanism of Action
HCT-1167.1Induction of apoptosis via STAT1 pathway
SK-mel-11010.5Cell cycle arrest at S-phase
MCF-711.9Inhibition of DNA synthesis

These results highlight the compound's potential as a therapeutic agent against colorectal cancer and possibly other malignancies .

Antimicrobial Studies

In antimicrobial evaluations, this compound derivatives were tested against various bacterial strains:

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bacteriostatic

The derivatives exhibited strong antibacterial activity, indicating their potential utility in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via N-acylation reactions. A typical procedure involves reacting 2-(thiophen-2-yl)acetic acid with an activated intermediate (e.g., acid chloride) and coupling it to the indole-derived amine. For example:

  • Step 1 : Activate 2-(thiophen-2-yl)acetic acid using carbodiimides (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
  • Step 2 : React with 2-(2-methyl-1H-indol-1-yl)ethylamine under reflux or at room temperature.
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), stoichiometry (1:1 molar ratio), and reaction time (3–5 hours) to improve yield (>90%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the thiophene (δ 6.9–7.5 ppm for aromatic protons) and indole moieties (δ 7.1–7.8 ppm). The acetamide carbonyl appears at ~167 ppm in 13C^{13}C NMR .
  • FT-IR : Look for carbonyl (C=O) stretching at ~1640–1680 cm1^{-1} and N–H bending at ~3300 cm1^{-1} .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial assays : Use microdilution methods against Gram-positive/-negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida spp.) .
  • Antioxidant tests : ABTS radical scavenging assays at concentrations of 10–100 µM to measure IC50_{50} values .

Advanced Research Questions

Q. How can metabolic stability be improved for this compound, and what computational tools are effective?

  • MetaSite analysis : Predict metabolic soft spots (e.g., oxidation on the ethyl linker or thiophene ring) using cytochrome P450 3A4/2D6 models. Replace labile hydrogens with fluorine or introduce electron-deficient groups to reduce CYP-mediated degradation .
  • Microsomal stability assays : Incubate with rat/human liver microsomes and measure half-life (t1/2_{1/2}). Fluorinated analogs often show improved t1/2_{1/2} (>2 hours vs. <0.5 hours for parent compound) .

Q. How can structural contradictions in crystallographic data be resolved?

  • Disorder modeling : For disordered thiophene or indole rings, refine occupancy ratios (e.g., 70:30 split) using SHELXL. Validate with R-factors (<5%) and Hirshfeld surface analysis .
  • Hydrogen bonding networks : Use C(4) synthons (N–H···O=C) and C–H···π interactions to resolve packing ambiguities. For example, bifurcated hydrogen bonds stabilize chains along the [100] axis .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
  • Fukui function analysis : Identify nucleophilic/electrophilic sites (e.g., thiophene sulfur, indole C3) for reactivity predictions .
  • Molecular docking : Screen against COX-2 (PDB: 5KIR) to assess binding affinity (ΔG < -8 kcal/mol) and selectivity over COX-1 .

Q. How can discrepancies between predicted and observed biological activity be addressed?

  • Dose-response profiling : Re-test compounds at lower concentrations (1–10 µM) to rule out cytotoxicity artifacts.
  • Off-target screening : Use kinome-wide panels (e.g., Eurofins DiscoverX) to identify unintended kinase inhibition .
  • Pharmacokinetic studies : Measure oral bioavailability in rodent models; correlate with in vitro microsomal data to refine SAR .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValueReference
Space groupP21_1/c
Unit cell dimensionsa = 8.2 Å, b = 10.5 Å, c = 12.3 Å
Hydrogen bondsN–H···O (2.8 Å), C–H···N (3.1 Å)

Q. Table 2. Metabolic Stability of Analogs

Analogt1/2_{1/2} (Human Microsomes)CYP3A4 Inhibition (IC50_{50})
Parent compound0.4 hours12 µM
Fluorophenyl derivative2.1 hours>50 µM

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